Methyl 2-hydroxybut-3-ynoate

Description

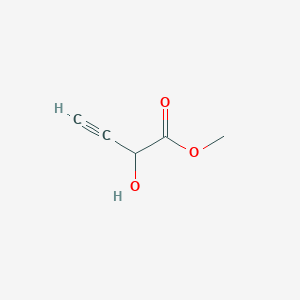

Methyl 2-hydroxybut-3-ynoate is a methyl ester characterized by a hydroxyl group at the C2 position and a triple bond between C3 and C2. Its hypothetical structure (HOCH₂–C≡C–C(=O)OCH₃) combines ester, alkyne, and hydroxyl functional groups, suggesting unique reactivity and physicochemical properties. The hydroxyl group likely enhances polarity and hydrogen-bonding capacity compared to alkyl-substituted analogs, impacting solubility and reactivity.

Properties

IUPAC Name |

methyl 2-hydroxybut-3-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-4(6)5(7)8-2/h1,4,6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCFKQWEENWCSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biobased Catalytic Degradation of Carbohydrates

This compound can be synthesized via the catalytic degradation of mono- and disaccharides using zeolite catalysts. This method leverages renewable carbohydrate feedstocks, making it a sustainable approach.

- Catalysts Used: Zeolites such as Sn-BEA and Ti-BEA have been employed effectively.

- Reaction Conditions: The reaction is typically conducted in an alcohol solvent (e.g., methanol) at elevated temperatures (140–200 °C) under pressurized inert atmosphere (e.g., 20 bar argon).

- Process Details: Sugars are dissolved in methanol with the catalyst and heated in a closed autoclave with stirring for approximately 20 hours.

- Yields: this compound is formed alongside methyl lactate, with yields ranging from 1.4% to 8% depending on catalyst and conditions.

| Catalyst | Solvent | Temp (°C) | Pressure (bar) | Reaction Time (h) | This compound Yield (%) | Methyl Lactate Yield (%) |

|---|---|---|---|---|---|---|

| Sn-BEA | Methanol | 160 | 20 | 20 | 3–4 | 37–56 |

| Ti-BEA | Methanol | 160 | 20 | 20 | 1.4 | 35 |

| Sn-BEA | 1-Butanol | 160 | 20 | 20 | 8 | 26 |

Data adapted from catalytic degradation studies of sugars in alcohol solvents.

Oxidation of Methyl Vinyl Glycolate (Methyl 2-hydroxybut-3-enoate)

Another key synthetic route involves the oxidation of methyl vinyl glycolate (MVG) to methyl 2-oxobut-3-enoate, a related α-keto ester, using Dess-Martin periodinane as the oxidizing agent.

- Reagents: Dess-Martin periodinane (DMP) is used for mild and selective oxidation.

- Solvent: Dry dichloromethane (CH2Cl2).

- Conditions: The reaction is performed under nitrogen atmosphere, initially cooled in an ice bath, then stirred at room temperature for 30 minutes.

- Workup: The reaction mixture is washed with saturated sodium carbonate solution and concentrated. Purification involves filtration through a dry column.

- Stability: The product is stable for days at −18 °C but slowly dimerizes at room temperature.

- Yields: Isolated yields are moderate to good, with NMR yields confirming product formation.

| Step | Reagent Amount | Solvent Volume | Temp (°C) | Time (min) | Yield (%) (Isolated) | Notes |

|---|---|---|---|---|---|---|

| Oxidation | MVG (4.3 mmol), DMP (4.7 mmol) | 15 mL CH2Cl2 | 0 → RT | 30 | Moderate to good | Under nitrogen, ice bath initially |

Data summarized from oxidation studies of MVG to methyl 2-oxobut-3-enoate.

Esterification of 2-Hydroxy-3-butynoic Acid

Though less commonly reported specifically for this compound, esterification of the corresponding acid with methanol under acidic catalysis is a classical approach for ester synthesis.

- Catalysts: Acid catalysts such as sulfuric acid or solid acid catalysts.

- Conditions: Reflux conditions to drive esterification to completion.

- Industrial Adaptation: Continuous flow reactors and solid acid catalysts are used to improve efficiency and reduce waste.

This method is more general and may be adapted for related α-hydroxy esters.

Analysis of Preparation Methods

Research Findings and Observations

- Stability: this compound and its oxidized derivatives show temperature-dependent stability, with low temperatures favoring preservation and room temperature leading to dimerization or side reactions.

- Catalyst Performance: Zeolite catalysts such as Sn-BEA outperform Ti-BEA in yield and selectivity for the carbohydrate degradation route.

- Reaction Optimization: Lower catalyst loading with extended reaction time can improve yields in metathesis and oxidation reactions involving methyl vinyl glycolate derivatives.

- One-Pot Procedures: Combining oxidation and subsequent reactions (e.g., Diels-Alder cycloadditions) in a single vessel enhances efficiency and reduces purification steps.

Chemical Reactions Analysis

Diels-Alder Reactions

Methyl 2-hydroxybut-3-ynoate acts as a dienophile in [4+2] cycloadditions due to its electron-deficient triple bond. For example:

-

Reaction with 1,3-dienes : Produces functionalized cyclohexene derivatives. A one-pot procedure involving Dess-Martin periodinane oxidation followed by diene addition achieved yields of 40–94% depending on the diene structure (Table 1) .

-

Stereo/regioselectivity : The reaction favors endo transition states, influenced by the electron-withdrawing ester group .

Table 1: Diels-Alder Reaction Yields with Selected Dienes

| Diene | Isolated Yield (%) | NMR Yield (%) |

|---|---|---|

| 1,3-Dimethylbuta-1,3-diene | 94 | Quant |

| Cyclohexa-1,3-diene | 27 | 80 |

| 2,3-Dibenzylbuta-1,3-diene | 69 | 92 |

Claisen Rearrangements

The compound undergoes -sigmatropic rearrangements under thermal or acidic conditions:

-

Johnson–Claisen rearrangement : Heating with triethyl orthoacetate yields (E)-hex-2-enedioate derivatives in 72–74% yield .

-

Catalytic pathways : Acetic acid accelerates the rearrangement by stabilizing the transition state .

Oxidation and Dimerization

-

Dess-Martin periodinane oxidation : Converts this compound to methyl 2-oxobut-3-enoate, a reactive enone that dimerizes via hetero-Diels-Alder reactions at room temperature .

-

Stability : The oxidized product is stable at −18°C but dimerizes within days at 25°C .

Homo- and Cross-Metathesis

Using Grubbs-type catalysts:

-

Homo-metathesis : Forms crystalline dimethyl (E)-2,5-dihydroxyhex-3-enedioate (meso isomer) in >95% yield .

-

Cross-metathesis with alkenes : Produces α-hydroxy fatty acid esters (e.g., methyl (E)-2-hydroxytetradec-3-enoate, 63–68% yield ) .

Key Catalyst Comparison :

| Catalyst | Cross-Metathesis Yield (%) | Byproduct Formation (%) |

|---|---|---|

| Grubbs 2nd generation | 68 | 19 |

| Hoveyda–Grubbs 2nd gen | 62 | 24 |

Radical Additions

This compound participates in radical-mediated reactions:

-

Methanethiol addition : Forms methyl 2-hydroxy-4-(methylthio)butanoate (precursor to methionine analogs) in 85% yield using AIBN initiation .

Acid-Catalyzed Rearrangements

-

Allylic acetate rearrangement : Converts the allylic acetate derivative to methyl 4-acetoxycrotonate in ~50% yield , demonstrating its utility in synthesizing α,β-unsaturated esters .

Mechanistic Insights

Scientific Research Applications

Synthesis of Functionalized Compounds

Methyl 2-hydroxybut-3-ynoate serves as a versatile intermediate in the synthesis of various functionalized compounds through several organic reactions. Its unique structure allows for transformations that are valuable in the production of fine chemicals.

Key Reactions:

- Diels-Alder Reactions : this compound can participate in Diels-Alder reactions, acting as a dienophile when reacted with 1,3-dienes. This process leads to the formation of cyclohexene derivatives, which are important in synthesizing complex organic molecules .

- Cross Metathesis : The compound can undergo cross metathesis with long-chain terminal olefins, yielding unsaturated α-hydroxy fatty acid methyl esters. These products have applications as surfactants and in the production of biofuels .

Platform Chemical in Green Chemistry

This compound is recognized as a biobased platform chemical derived from the degradation of carbohydrates using zeolite catalysts. This characteristic positions it as a renewable resource for various catalytic transformations, contributing to sustainable chemical processes .

Industrial Applications:

- Production of Esters : It is utilized in the synthesis of ester derivatives through transesterification methods, which are essential for producing biodegradable polymers and other environmentally friendly materials .

- Polymer Synthesis : The compound can be incorporated into polymer systems, enhancing properties such as stability and functionality. For example, it can be used to create polyamide structures that mimic traditional nylon.

Cosmetic and Pharmaceutical Formulations

The compound's hydroxyl group and enol ether structure make it suitable for use in cosmetic formulations and pharmaceuticals. Its potential biological activities warrant further exploration for safety and efficacy in topical applications.

Formulation Insights:

- Topical Applications : this compound may serve as an emulsifying agent or stabilizer in creams and lotions, enhancing product performance and skin compatibility .

- Safety Assessments : Regulatory frameworks require thorough investigation of new cosmetic ingredients for safety and effectiveness before market introduction. Studies on similar compounds suggest that this compound may exhibit skin sensitization properties, necessitating careful evaluation .

Case Studies and Experimental Data

Several studies have highlighted the practical applications of this compound:

Mechanism of Action

The mechanism by which methyl 2-hydroxybut-3-ynoate exerts its effects involves its multiple functional groups, which provide ample handles for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in oxidation reactions, the hydroxyl group is targeted, while in Diels-Alder reactions, the vinyl group participates in the cycloaddition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their functional differences:

*Hypothetical data inferred from analogs.

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to Methyl 2-methylbut-3-ynoate, likely improving water solubility. Methyl salicylate, with an aromatic hydroxyl group, is sparingly soluble in water but miscible in organic solvents .

- Boiling Point: Methyl esters with hydroxyl groups (e.g., methyl salicylate, BP ~222°C) typically have higher boiling points than non-hydroxylated analogs due to intermolecular H-bonding . Methyl 2-methylbut-3-ynoate lacks such interactions, though its BP is unreported .

- Stability: The alkyne group in both this compound and Methyl 2-methylbut-3-ynoate may confer reactivity toward cycloaddition or oxidation, similar to other ynol esters .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Methyl 2-hydroxybut-3-ynoate with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves alkyne-functionalized precursors and catalytic systems (e.g., palladium or copper catalysts) to control stereochemistry. Reaction parameters such as temperature (optimized between 0–25°C), solvent polarity, and catalyst loading should be systematically varied to enhance yield and selectivity. Analytical techniques like chiral HPLC or circular dichroism (CD) spectroscopy are critical for verifying enantiomeric excess .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles . Complement this with NMR (¹H/¹³C) to analyze electronic environments, focusing on the hydroxyl and alkyne protons, which exhibit distinct coupling patterns. DFT calculations (B3LYP/6-31G*) can model frontier molecular orbitals to predict reactivity .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound’s propargyl alcohol moiety makes it prone to oxidative degradation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Regularly monitor purity via TLC or GC-MS, especially after prolonged storage. Avoid exposure to moisture or acidic conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How can this compound be utilized as a building block in enantioselective drug synthesis?

- Methodological Answer : Its alkyne and hydroxyl groups enable click chemistry (e.g., Huisgen cycloaddition) for constructing heterocycles. For asymmetric applications, employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during key bond-forming steps. Validate stereochemical outcomes using X-ray crystallography and compare with computational models (e.g., Gaussian/NBO analysis) .

Q. What strategies resolve contradictions in reported reaction yields or mechanistic pathways involving this compound?

- Methodological Answer : Conduct controlled replicate studies under standardized conditions (e.g., fixed solvent, temperature). Use kinetic isotope effects (KIE) or Hammett plots to elucidate mechanisms. Cross-validate findings with high-level computational methods (e.g., DFT transition-state modeling). Discrepancies in yields may arise from trace impurities; employ rigorous purification (e.g., column chromatography with activity-grade silica) and report instrumentation precision (e.g., ±0.1% for balances) .

Q. How can computational modeling predict the reactivity of this compound in complex biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can assess binding affinities to target enzymes (e.g., kinases). Parameterize the compound’s force field using quantum mechanics (QM/MM). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and correlate with ADMET properties using tools like SwissADME .

Q. What analytical methods are optimal for quantifying trace degradation products of this compound?

- Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm particle size) provides high sensitivity for detecting sub-ppm impurities. Use isotopic labeling (e.g., ¹³C) to distinguish degradation pathways. For quantification, ensure calibration curves adhere to ICH guidelines (R² ≥ 0.995) and report confidence intervals (e.g., 95% CI) .

Q. What safety protocols are essential when handling this compound in kinetic studies?

- Methodological Answer : Conduct hazard assessments (e.g., DSC for exothermic decomposition risks). Use explosion-proof reactors for high-temperature/pressure conditions. Personal protective equipment (PPE) must include nitrile gloves and chemical goggles. Document first-aid measures for dermal exposure (e.g., immediate washing with pH-neutral soap) in alignment with SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.